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(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride
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Overview
Description
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride is a chiral amine compound that features a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanamine Group: This step involves the nucleophilic substitution of a halogenated precursor with an amine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the dioxolane ring or the amine group.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenated precursors and amines are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce a simpler amine.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drugs targeting specific pathways.
Industry
In industry, it could be used in the synthesis of polymers, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine: The non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride lies in its chiral nature, which can impart specific biological activities and interactions that are not present in its non-chiral or differently chiral counterparts.
Biological Activity
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, through various studies and synthesized derivatives.
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride has the following molecular characteristics:
- Molecular Formula : C₇H₁₆ClNO₂
- Molecular Weight : 165.66 g/mol
- CAS Number : 14347-78-5
Synthesis of Derivatives
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride involves several methods that utilize dioxolane derivatives. For instance, compounds synthesized from salicylaldehyde and various diols have shown promising biological activities. The synthesis typically involves acetalization reactions with high yields and enantiomeric purity .
Antibacterial Activity
Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study evaluated a series of synthesized dioxolanes against various bacterial strains, including:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The results indicated that most compounds derived from dioxolanes showed effective antibacterial activity, particularly against Gram-positive bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 625 - 1250 |
4 | Staphylococcus epidermidis | 625 |
6 | Pseudomonas aeruginosa | 500 |
Antifungal Activity
In addition to antibacterial properties, (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride and its derivatives have shown antifungal activity against Candida albicans. In studies, most tested compounds demonstrated significant antifungal effects, with some achieving complete inhibition at low concentrations .
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
1 | Candida albicans | 500 |
5 | Candida albicans | 250 |
Case Studies
Several case studies have highlighted the biological activity of dioxolane derivatives:
- Study on Antibacterial Activity : A series of new dioxolanes were synthesized and tested for their antibacterial activity. The study concluded that certain structural modifications significantly enhanced the activity against specific bacterial strains .
- Antifungal Screening : Another research focused on the antifungal properties of dioxolane derivatives against C. albicans, revealing that modifications at the 3 and 4 positions of the dioxolane ring increased efficacy against fungal infections .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)3-4-8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
DMNZFCBVJRDHOQ-RGMNGODLSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCN)C.Cl |
Canonical SMILES |
CC1(OCC(O1)CCN)C.Cl |
Origin of Product |
United States |
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